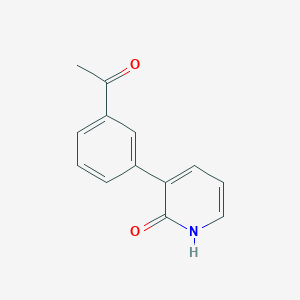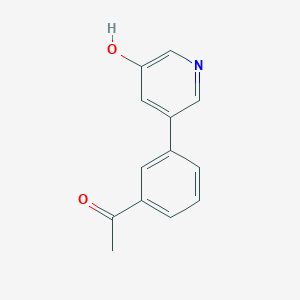
3-(3-Acetylphenyl)-2-hydroxypyridine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Acetylphenyl)-2-hydroxypyridine, or 3-APHP, is a synthetic compound that has been studied for its potential applications in the fields of science and medicine. It is a white, crystalline solid with a melting point of 127-128°C. It has been used in the synthesis of a variety of organic compounds, and has been studied for its potential applications in the fields of biochemistry and physiology.
科学的研究の応用
3-APHP has been studied for its potential applications in the fields of biochemistry and physiology. It has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and biopesticides. It has also been studied for its potential applications in the fields of drug delivery, gene therapy, and cancer therapy. Additionally, 3-APHP has been used in the synthesis of a variety of metal-organic frameworks (MOFs), which have potential applications in the fields of catalysis, drug delivery, and nanotechnology.
作用機序
The mechanism of action of 3-APHP is not yet fully understood. However, it has been suggested that the compound may act as a prodrug, releasing active metabolites upon metabolism. Additionally, 3-APHP has been shown to interact with a variety of enzymes and receptors, suggesting that it may act as an agonist or antagonist of these proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-APHP have not been extensively studied. However, it has been suggested that 3-APHP may have anti-inflammatory, anti-oxidant, and anti-cancer activities. Additionally, 3-APHP has been shown to inhibit the activity of certain enzymes, suggesting that it may have potential applications in the treatment of certain diseases.
実験室実験の利点と制限
The advantages of 3-APHP for lab experiments include its low cost and its relatively low toxicity. Additionally, 3-APHP is relatively stable and can be stored for long periods of time without degradation. The main limitation of 3-APHP for lab experiments is its low solubility in water, which can make it difficult to use in certain applications.
将来の方向性
The potential future directions for 3-APHP include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the fields of drug delivery, gene therapy, and cancer therapy. Additionally, further research into the synthesis of 3-APHP-containing metal-organic frameworks (MOFs) could lead to new applications in the fields of catalysis, drug delivery, and nanotechnology. Finally, further research into the solubility of 3-APHP in water could lead to new applications in the fields of drug delivery and drug formulation.
合成法
3-APHP can be synthesized through a variety of methods, including the Williamson ether synthesis, the condensation of 3-acetylphenol with benzaldehyde, and the condensation of 3-acetylphenol with 2-hydroxyacetophenone. The Williamson ether synthesis involves the reaction of 3-acetylphenol with an alkyl halide in the presence of a base to form an ether. The condensation of 3-acetylphenol with benzaldehyde involves the reaction of 3-acetylphenol with benzaldehyde in the presence of a base to form an aldehyde. The condensation of 3-acetylphenol with 2-hydroxyacetophenone involves the reaction of 3-acetylphenol with 2-hydroxyacetophenone in the presence of a base to form an aldehyde.
特性
IUPAC Name |
3-(3-acetylphenyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-9(15)10-4-2-5-11(8-10)12-6-3-7-14-13(12)16/h2-8H,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPXVRYHOYOLKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC=CNC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90682733 |
Source


|
| Record name | 3-(3-Acetylphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90682733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Acetylphenyl)pyridin-2(1H)-one | |
CAS RN |
1261937-54-5 |
Source


|
| Record name | 3-(3-Acetylphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90682733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














